Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Catalog No.
S829009
CAS No.
19716-79-1
M.F
C15H22ClNO2
M. Wt
283.796
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

CAS Number

19716-79-1

Product Name

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

IUPAC Name

ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.796

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H

InChI Key

ZNSNAOXTBUHNKX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Synonyms

α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride; Ritalinic Acid Ethyl Ester

Potential Stimulant Effects:

Some research suggests Ethylphenidate Hydrochloride may possess stimulant properties. Studies on laboratory animals have shown it can increase locomotor activity, similar to other stimulant drugs []. However, more research is needed to understand its mechanism of action and potential therapeutic applications.

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as ethylphenidate hydrochloride, is a synthetic compound with the molecular formula C15H22ClNO2C_{15}H_{22}ClNO_2 and a molecular weight of approximately 283.79 g/mol. This compound is structurally related to methylphenidate, a well-known central nervous system stimulant. Ethylphenidate is characterized by its piperidine and phenyl groups, which contribute to its pharmacological properties and potential applications in research settings .

Ethylphenidate hydrochloride is not an approved medication and can be dangerous if misused.

  • Toxicity: Studies suggest that ethylphenidate can produce a range of adverse effects, including increased heart rate, blood pressure, anxiety, insomnia, and psychosis [6].
  • Dependence and Addiction: There is limited research on the dependence potential of ethylphenidate. However, its structural similarity to methylphenidate, which can be addictive, suggests a similar risk [7].
  • Flammability: No data available on flammability.
  • Reactivity: Ethylphenidate hydrochloride may be unstable under certain conditions, such as high temperatures or exposure to strong acids or bases [2].

Data Source:

. Notably, it is susceptible to hydrolysis under acidic or basic conditions, breaking down into its constituent parts: phenylacetic acid, ethanol, and piperidine . The synthesis of ethylphenidate typically involves the condensation of phenylacetic acid with N-ethylpiperidine in the presence of a dehydrating agent like thionyl chloride, leading to the formation of the ester bond characteristic of this compound.

Several methods have been reported for synthesizing ethyl phenyl(piperidin-2-yl)acetate hydrochloride:

  • Condensation Reaction: A common method involves reacting phenylacetic acid with N-ethylpiperidine using thionyl chloride as a dehydrating agent.
    C6H5CH2COOH+C2H5N CH2)5C6H5CH2COOCH2CH5+NH CH2)5\text{C}_6\text{H}_5\text{CH}_2\text{COOH}+\text{C}_2\text{H}_5\text{N CH}_2)_5\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{COOCH}_2\text{CH}_5+\text{NH CH}_2)_5
    This reaction typically requires heat and anhydrous conditions to ensure complete conversion .
  • Hydrochloride Salt Formation: The free base form of ethylphenidate can be converted into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for research purposes .

Research on ethylphenidate's interactions has primarily focused on its pharmacodynamics in relation to dopamine transporters. It has been shown to have a higher selectivity for dopamine transporters compared to norepinephrine transporters, which may contribute to its unique stimulant profile. Interaction studies indicate that ethylphenidate acts similarly to amphetamines by inducing dopamine release rather than solely inhibiting reuptake, suggesting complex mechanisms of action .

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSimilaritiesUnique Features
MethylphenidateBoth are central nervous system stimulants; similar chemical structureMore established clinical use; higher potency
PropylphenidateSimilar piperidine structure; stimulant effectsLess studied; potential for different pharmacodynamics
DimethylphenidateRelated structure; both act on dopamine transportersVariations in efficacy and side effects

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride stands out due to its specific binding profile and lower activity on norepinephrine transporters compared to methylphenidate, making it an interesting subject for further pharmacological studies .

X-ray Crystallographic Data and Conformational Studies

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride exhibits a complex molecular architecture that has been characterized through crystallographic analysis and computational conformational studies [1]. The compound crystallizes with a molecular formula of C₁₅H₂₂ClNO₂ and a molecular weight of 283.79 g/mol [13]. The crystal structure reveals the presence of two distinct chiral centers, creating multiple stereoisomeric forms that significantly influence the compound's three-dimensional conformation [1].

X-ray crystallographic determination has established that the compound adopts a chair conformation for the piperidine ring system, which is consistent with the thermodynamically favored arrangement observed in related piperidine derivatives . Single-crystal diffraction studies demonstrate that the phenyl group and the piperidine ring are positioned at the alpha-carbon of the acetate backbone, creating a sterically crowded environment that influences the overall molecular geometry [1] .

The crystallographic data indicates that the hydrochloride salt formation enhances molecular stability and provides improved crystalline packing through hydrogen bonding interactions between the protonated nitrogen and the chloride ion . Conformational analysis reveals that the compound exists in multiple low-energy conformations, with the preferred geometry being determined by the minimization of steric interactions between the bulky phenyl and piperidine substituents [1] .

Comparative crystallographic studies with related methylphenidate derivatives suggest that the ethyl ester modification introduces additional conformational flexibility compared to the methyl analog, resulting in altered crystal packing arrangements and modified intermolecular interactions . The absolute configuration determination requires specialized crystallographic techniques, including comparison with known reference standards of defined stereochemistry .

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, DEPT, COSY, HSQC)

Comprehensive Nuclear Magnetic Resonance spectroscopic characterization of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride provides detailed structural information through multiple complementary techniques [12]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the presence of all expected functional groups and their relative arrangements within the molecular framework [12] [39].

The ¹H Nuclear Magnetic Resonance spectrum displays distinctive multipicity patterns for the piperidine ring protons, with the chair conformation clearly evident from the coupling constant analysis [12]. The phenyl ring protons appear as a complex multiplet in the aromatic region between 7.19-7.38 ppm, while the ethyl ester protons show characteristic triplet and quartet patterns for the methyl and methylene groups respectively [12] [39].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately 171.8 ppm, consistent with an ethyl ester functionality [12]. The aromatic carbons display signals between 128-136 ppm, while the aliphatic carbons of the piperidine ring and ethyl group appear in their expected chemical shift ranges [12] [39].

Distortionless Enhancement by Polarization Transfer spectroscopy enables the differentiation of carbon multiplicities, clearly distinguishing between methyl, methylene, and quaternary carbons [42]. This technique is particularly valuable for confirming the assignment of overlapping signals in complex regions of the spectrum [42] [43].

Two-dimensional Correlation Spectroscopy experiments reveal through-bond connectivity patterns that confirm the structural assignment and enable complete proton-proton coupling network elucidation [40] [43]. The Heteronuclear Single Quantum Coherence technique establishes direct carbon-hydrogen correlations, providing unambiguous assignment of carbon signals to their directly attached protons [40] [41] [43].

Spectroscopic ParameterChemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.19-7.38Multiplet5H
Alpha proton3.88Singlet1H
Ethyl ester methylene4.01-4.13Quartet2H
Ethyl ester methyl1.12Triplet3H
Piperidine ring1.32-2.33Complex multiplet9H

Chiral Center Configuration and Enantiomeric Resolution Techniques

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride contains two chiral centers located at the alpha-carbon of the acetate moiety and at the C-2 position of the piperidine ring [1] . This stereochemical complexity results in four possible stereoisomers: two threo and two erythro diastereomeric pairs, each existing as enantiomeric forms [16] [17].

The stereochemical configuration significantly influences the compound's physicochemical properties and biological activity profiles . The (R,R) and (S,S) configurations represent the threo diastereomers, while the (R,S) and (S,R) arrangements constitute the erythro forms [1] [16]. Experimental determination of absolute configuration requires specialized analytical techniques including chiral high-performance liquid chromatography and circular dichroism spectroscopy .

Enantiomeric resolution can be achieved through multiple methodologies, with chiral high-performance liquid chromatography using polysaccharide-based stationary phases providing baseline separation of stereoisomers . The use of Chiralpak columns with hexane/isopropanol mobile phases containing diethylamine modifiers enables effective chiral discrimination with resolution values exceeding 1.5 .

Alternative resolution techniques include diastereomeric salt formation using chiral resolving agents such as tartaric acid derivatives . This approach enables the crystallographic separation of enantiomers through differential solubility properties of the resulting diastereomeric salts [16]. Asymmetric synthesis methodologies employing chiral catalysts such as ruthenium-BINAP complexes can achieve enantiomeric excesses greater than 95% during the synthetic preparation .

The determination of enantiomeric purity requires validated analytical methods with appropriate reference standards and internal controls . Gas chromatography-mass spectrometry techniques, while valuable for compound identification, cannot distinguish between enantiomers and must be supplemented with chiral separation methods [39].

Comparative Analysis with Methylphenidate and Pethidine Structural Analogs

Structural comparison of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride with methylphenidate and pethidine reveals significant similarities and critical differences that influence their respective properties and activities [17] [18] [24]. Methylphenidate shares the core phenyl(piperidin-2-yl)acetate framework but differs in the ester alkyl group, containing a methyl rather than ethyl substituent [18] [19].

The molecular structures demonstrate that both compounds belong to the phenidate class of derivatives, characterized by the presence of a phenyl group and piperidine ring attached to an acetate ester backbone [17] [18]. The primary structural distinction lies in the ester functionality, where the ethyl modification introduces additional steric bulk and altered electronic properties compared to the methyl analog [17] .

Pethidine represents a structurally distinct but related compound, featuring a phenylpiperidine core with the ester functionality located at the C-4 position of the piperidine ring rather than at an external alpha-carbon [23] [24]. The chemical formula of pethidine (C₁₅H₂₁NO₂) differs from the ethyl phenidate structure, with the molecular weight of 247.33 g/mol for the free base form [25] [29].

CompoundMolecular FormulaMolecular WeightEster PositionChiral Centers
Ethyl Phenyl(piperidin-2-yl)acetate HClC₁₅H₂₂ClNO₂283.79 g/molAlpha-carbon2
Methylphenidate HClC₁₄H₂₀ClNO₂269.77 g/molAlpha-carbon2
Pethidine HClC₁₅H₂₂ClNO₂283.79 g/molC-4 piperidine1

The stereochemical complexity varies significantly among these analogs [18] [24]. While both ethyl phenidate and methylphenidate contain identical chiral center arrangements, pethidine possesses only a single chiral center at the C-4 position of the piperidine ring [24] [28]. This difference in stereochemical complexity influences the number of possible stereoisomers and the complexity of analytical characterization requirements [16] [18].

Crystallographic studies reveal that methylphenidate and ethyl phenidate adopt similar conformational preferences due to their structural homology, with both compounds favoring chair conformations for the piperidine ring system [18] [19]. Pethidine exhibits different conformational behavior due to the altered substitution pattern, with the phenyl and ester groups both attached directly to the piperidine ring [24] [26].

Dates

Last modified: 08-15-2023

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